4-Fluoro-3-methyl-DL-phenylglycine

Description

BenchChem offers high-quality 4-Fluoro-3-methyl-DL-phenylglycine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-3-methyl-DL-phenylglycine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

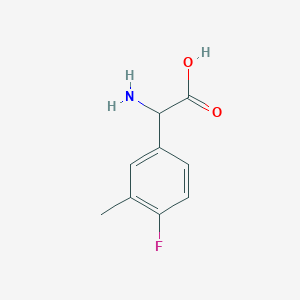

IUPAC Name |

2-amino-2-(4-fluoro-3-methylphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-5-4-6(2-3-7(5)10)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWEDLCFNJKCNNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C(=O)O)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379138 |

Source

|

| Record name | 4-Fluoro-3-methyl-DL-phenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261951-77-3 |

Source

|

| Record name | 4-Fluoro-3-methyl-DL-phenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-3-methyl-DL-phenylglycine: Properties, Synthesis, and Applications

Introduction

This technical guide provides a comprehensive overview of the chemical properties of 4-Fluoro-3-methyl-DL-phenylglycine, a fluorinated, non-proteinogenic amino acid. Due to the limited availability of direct experimental data for this specific compound, this guide will focus on the well-characterized parent molecule, 4-Fluoro-DL-phenylglycine. The foundational knowledge of this parent compound will serve as a robust framework to extrapolate and predict the properties and potential applications of its 3-methyl derivative. A dedicated section will discuss the anticipated influence of the 3-methyl group on the overall characteristics of the molecule.

Fluorinated amino acids are of significant interest to researchers, scientists, and drug development professionals due to the unique physicochemical properties that the fluorine atom imparts.[1][2] These properties include increased metabolic stability, altered acidity and basicity, and the ability to serve as a sensitive probe in ¹⁹F NMR studies.[2] This guide will delve into the synthesis, spectroscopic analysis, reactivity, and applications of 4-Fluoro-DL-phenylglycine, providing valuable insights for its use in peptide synthesis and pharmaceutical research.[3]

Chemical and Physical Properties of 4-Fluoro-DL-phenylglycine

The introduction of a fluorine atom to the phenyl ring of phenylglycine significantly modifies its electronic properties and, consequently, its chemical behavior. The following table summarizes the key chemical and physical properties of 4-Fluoro-DL-phenylglycine.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈FNO₂ | [4] |

| Molecular Weight | 169.15 g/mol | [3][5] |

| CAS Number | 7292-73-1 | [3][4] |

| Appearance | White to yellow powder/crystalline solid | [4] |

| Melting Point | >300 °C | [3] |

| Solubility | Soluble in PBS (pH 7.2) at 5 mg/ml | [6] |

| Purity | Typically ≥98% | [3][4] |

Spectroscopic Data Analysis

Spectroscopic analysis is crucial for the characterization and quality control of 4-Fluoro-DL-phenylglycine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of phenylglycine in an aqueous solvent would be expected to show signals for the aromatic protons, the alpha-proton, and the amine protons.[7] The aromatic protons would likely appear as complex multiplets due to fluorine-proton coupling.

-

¹⁹F NMR: The ¹⁹F NMR spectrum is a powerful tool for studying fluorinated compounds. 4-Fluoro-DL-phenylglycine will exhibit a singlet in its ¹⁹F NMR spectrum. The chemical shift of this signal is highly sensitive to the local electronic environment, making it an excellent probe for studying protein structure and interactions when this amino acid is incorporated into peptides.[8]

Infrared (IR) Spectroscopy

The IR spectrum of 4-Fluoro-DL-phenylglycine will display characteristic absorption bands for its functional groups.[9] Key expected peaks include:

-

N-H stretching: Broad absorptions in the region of 3000-3300 cm⁻¹ corresponding to the primary amine.

-

C=O stretching: A strong absorption around 1700-1750 cm⁻¹ from the carboxylic acid carbonyl group.[10]

-

C-F stretching: A strong, sharp absorption in the region of 1000-1300 cm⁻¹ indicative of the carbon-fluorine bond.

-

Aromatic C=C stretching: Absorptions in the 1450-1600 cm⁻¹ region.[10]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For 4-Fluoro-DL-phenylglycine, the molecular ion peak [M]⁺ would be observed at m/z 169.15.

Synthesis and Reactivity

The synthesis of fluorinated phenylglycine derivatives often involves multi-step processes. A common approach is the Strecker synthesis, starting from the corresponding fluorinated benzaldehyde.

Caption: A simplified workflow for the Strecker synthesis of 4-Fluoro-DL-phenylglycine.

The reactivity of 4-Fluoro-DL-phenylglycine is dictated by its amino and carboxylic acid functional groups. These groups allow it to participate in standard peptide coupling reactions, making it a valuable building block in peptide synthesis. The fluorine atom is generally unreactive under standard physiological and synthetic conditions but exerts a strong electronic influence on the aromatic ring.

The Influence of the 3-Methyl Group

The introduction of a methyl group at the 3-position of the phenyl ring in 4-Fluoro-DL-phenylglycine to form 4-Fluoro-3-methyl-DL-phenylglycine is expected to introduce several key changes:

-

Steric Hindrance: The methyl group will introduce steric bulk adjacent to the fluorine atom. This could influence the preferred conformation of the molecule and may affect its binding affinity to biological targets.

-

Electronic Effects: The methyl group is weakly electron-donating, which will slightly alter the electronic properties of the aromatic ring. This could have a subtle effect on the reactivity and the chemical shifts observed in NMR spectroscopy.

-

Spectroscopic Signatures:

-

¹H NMR: The aromatic region of the ¹H NMR spectrum would become more complex due to the additional methyl protons and altered symmetry of the ring. A new singlet corresponding to the methyl protons would appear.

-

¹³C NMR: An additional signal for the methyl carbon would be present.

-

¹⁹F NMR: The chemical shift of the fluorine signal may be slightly altered due to the electronic and steric influence of the neighboring methyl group.

-

Applications in Research and Drug Development

Fluorinated amino acids, including 4-Fluoro-DL-phenylglycine, have several important applications:

-

Peptide and Protein Engineering: Incorporation of fluorinated amino acids can enhance the metabolic stability and proteolytic resistance of peptides.[1][2] The fluorine atom can also influence the secondary structure of peptides.[1]

-

¹⁹F NMR Probes: As mentioned, the sensitivity of the ¹⁹F NMR chemical shift to the local environment makes these amino acids excellent probes for studying protein folding, dynamics, and ligand binding.[6]

-

Enzyme Inhibitors: Fluorinated amino acids can act as mechanism-based inhibitors for certain enzymes, which is a valuable strategy in drug design.[1][2]

-

Drug Synthesis: Fluorinated phenylalanines are key components in several drugs, including the anticancer agent melflufen and various treatments for diabetes.[2][11]

Caption: Key application areas for 4-Fluoro-DL-phenylglycine in scientific research.

Experimental Protocol: Incorporation into a Peptide

The following is a generalized protocol for the incorporation of 4-Fluoro-DL-phenylglycine into a peptide using solid-phase peptide synthesis (SPPS).

Materials:

-

Fmoc-protected 4-Fluoro-DL-phenylglycine

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.

-

Washing: Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Dissolve Fmoc-4-Fluoro-DL-phenylglycine (3 equivalents), HBTU (3 equivalents), and DIPEA (6 equivalents) in DMF.

-

Add the coupling solution to the resin and shake for 2 hours.

-

-

Washing: Wash the resin with DMF and DCM.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage: After the final coupling, wash the resin with DCM and dry. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

Safety and Handling

4-Fluoro-DL-phenylglycine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3] It is recommended to work in a well-ventilated area or a fume hood. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[3] The compound should be stored at room temperature, away from light and moisture.[12]

Conclusion

4-Fluoro-DL-phenylglycine is a valuable synthetic amino acid with unique properties conferred by the fluorine substituent. Its utility in peptide synthesis, as an NMR probe, and in the development of therapeutic agents is well-established. While direct experimental data for 4-Fluoro-3-methyl-DL-phenylglycine is scarce, a thorough understanding of the parent compound allows for informed predictions of its behavior. The addition of a 3-methyl group is expected to introduce steric and electronic modifications that could be exploited in various research and development contexts. Further investigation into the synthesis and characterization of 4-Fluoro-3-methyl-DL-phenylglycine is warranted to fully explore its potential.

References

-

Boche, G., & Thompson, A. L. (2018). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 23(7), 1735. Retrieved from [Link]

-

El-Gazzar, A. B. A., & El-Gendy, M. A. A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 91-118. Retrieved from [Link]

-

El-Gazzar, A. B. A., & El-Gendy, M. A. A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 91-118. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). 3-Fluoro-DL-phenylglycine. Retrieved from [Link]

-

Sankaranarayanan, R., & Krishnan, S. (2002). Raman and IR spectral studies of D‐phenylglycinium perchlorate. Journal of Raman Spectroscopy, 33(10), 809-814. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 600 MHz, H₂O, experimental) (HMDB0002210). Retrieved from [Link]

-

Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. Retrieved from [Link]

-

Gerig, J. T. (n.d.). Fluorine NMR. Retrieved from [Link]

Sources

- 1. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 3. 7292-73-1 Cas No. | 4-Fluoro-DL-phenylglycine | Apollo [store.apolloscientific.co.uk]

- 4. 4-Fluoro-DL- -phenylglycine, 98+%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 3-Fluoro-DL-phenylglycine | 7292-74-2 - BuyersGuideChem [buyersguidechem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. hmdb.ca [hmdb.ca]

- 8. biophysics.org [biophysics.org]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. isotope.com [isotope.com]

synthesis of 4-Fluoro-3-methyl-DL-phenylglycine

An In-Depth Technical Guide to the Synthesis of 4-Fluoro-3-methyl-DL-phenylglycine

Abstract

This technical guide provides a comprehensive, field-proven methodology for the , a non-canonical amino acid of significant interest to the pharmaceutical and drug development sectors. The strategic incorporation of fluorine and a methyl group onto the phenylglycine scaffold can profoundly influence the pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics, including metabolic stability and binding affinity. This document moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions behind the chosen synthetic route. We present a robust and scalable protocol based on the classic Strecker synthesis, beginning with the readily accessible starting material, 4-fluoro-3-methylbenzaldehyde. Detailed experimental procedures, a mechanistic overview, safety protocols, and characterization data are provided to enable researchers to reliably replicate and validate this synthesis in their own laboratories.

Introduction: The Strategic Value of Fluorinated Phenylglycines

Non-canonical amino acids are critical building blocks in modern drug discovery, allowing for the fine-tuning of biological activity and the enhancement of drug-like properties. Among these, fluorinated amino acids have garnered substantial attention.[1][2] The introduction of a fluorine atom—the most electronegative element—can modulate a molecule's acidity, basicity, lipophilicity, and conformation, often leading to improved metabolic stability and enhanced protein-ligand interactions.[1]

The phenylglycine framework itself is a privileged scaffold found in numerous bioactive compounds, including semi-synthetic β-lactam antibiotics like ampicillin and cephalexin.[3] Consequently, the targeted synthesis of substituted phenylglycines, such as 4-Fluoro-3-methyl-DL-phenylglycine, provides medicinal chemists with a powerful tool to explore novel chemical space and develop next-generation therapeutics. This specific analogue combines the metabolic-blocking potential of a fluorine atom with the steric and electronic influence of an adjacent methyl group, offering a unique profile for probing and optimizing molecular interactions.

Synthetic Strategy: The Rationale for the Strecker Synthesis

While several methods exist for the synthesis of α-amino acids, the Strecker synthesis remains a highly reliable and versatile choice for the preparation of racemic α-aryl glycines.[4][5] Its enduring utility stems from three key advantages:

-

Starting Material Accessibility: The reaction commences from an aldehyde, in this case, 4-fluoro-3-methylbenzaldehyde, which is commercially available or readily prepared.

-

Robustness and Scalability: The reaction conditions are well-tolerated by a wide range of functional groups, and the procedure has been proven to be scalable from the benchtop to industrial production.

-

Operational Simplicity: As a one-pot, three-component reaction, it offers an efficient convergence to the key α-aminonitrile intermediate.

The overall synthetic workflow is depicted below. It follows a logical progression from the starting aldehyde to the final amino acid product through two primary chemical transformations.

Figure 1: High-level workflow for the synthesis and purification of the target compound.

The Strecker Synthesis: A Mechanistic Perspective

The Strecker synthesis proceeds via two core mechanistic steps: the formation of an α-aminonitrile, followed by its hydrolysis to the corresponding amino acid. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

-

Imine Formation: The reaction initiates with the nucleophilic attack of ammonia (generated from ammonium chloride) on the carbonyl carbon of 4-fluoro-3-methylbenzaldehyde. Subsequent dehydration yields the corresponding imine.

-

Cyanide Addition: The cyanide ion, a potent nucleophile, then attacks the electrophilic imine carbon. This step forms the stable α-aminonitrile intermediate, which often precipitates from the reaction mixture.

-

Nitrile Hydrolysis: The final stage involves the vigorous hydrolysis of the nitrile functional group under strong acidic conditions. This proceeds through a carboximidic acid intermediate to yield a carboxylic acid, furnishing the final α-amino acid product as its hydrochloride salt.

Figure 2: Simplified reaction mechanism of the Strecker synthesis for the target molecule.

Detailed Experimental Protocol

Disclaimer: This protocol involves highly toxic materials, specifically sodium cyanide and the potential for in-situ generation of hydrogen cyanide gas. All operations must be conducted within a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. A cyanide antidote kit should be readily available.

Materials and Reagents

| Reagent | M.W. | Moles | Equiv. | Amount |

| 4-Fluoro-3-methylbenzaldehyde | 138.14 | 0.10 | 1.0 | 13.81 g |

| Sodium Cyanide (NaCN) | 49.01 | 0.11 | 1.1 | 5.39 g |

| Ammonium Chloride (NH₄Cl) | 53.49 | 0.12 | 1.2 | 6.42 g |

| Methanol (MeOH) | - | - | - | 40 mL |

| Water (H₂O) | - | - | - | 40 mL |

| Concentrated HCl (37%) | - | - | - | ~50 mL |

Step 1: Synthesis of α-Amino-4-fluoro-3-methylphenylacetonitrile

-

Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.

-

Initial Charge: To the flask, add ammonium chloride (6.42 g) and water (40 mL). Stir until the salt is fully dissolved.

-

Cyanide Addition: Carefully add sodium cyanide (5.39 g) to the solution. Stir until dissolved. The flask may cool slightly.

-

Aldehyde Addition: In a separate beaker, dissolve 4-fluoro-3-methylbenzaldehyde (13.81 g) in methanol (40 mL). Transfer this solution to the dropping funnel.

-

Reaction: Add the aldehyde solution dropwise to the stirred aqueous solution over 30 minutes. A white precipitate of the α-aminonitrile should begin to form. The temperature may rise slightly; maintain it below 40°C using a water bath if necessary.

-

Maturation: After the addition is complete, continue stirring the resulting thick slurry at room temperature for an additional 3 hours to ensure the reaction goes to completion.

-

Isolation: Filter the solid product using a Buchner funnel. Wash the filter cake with cold water (2 x 20 mL) and then with a small amount of cold methanol (1 x 15 mL) to remove unreacted starting materials and inorganic salts.

-

Drying: Dry the white solid product under vacuum to a constant weight. The expected yield of the crude α-aminonitrile is typically 80-90%. This intermediate is often used directly in the next step without further purification.

Step 2: Hydrolysis to 4-Fluoro-3-methyl-DL-phenylglycine

-

Setup: Place the crude, dried α-aminonitrile from the previous step into a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Acid Addition: (Caution: This step will generate HCl gas and potentially traces of HCN. Perform in a fume hood.) Slowly and carefully add concentrated hydrochloric acid (~50 mL) to the aminonitrile.

-

Hydrolysis: Heat the mixture to reflux using a heating mantle. The solid will gradually dissolve as the hydrolysis proceeds, and ammonia will be evolved as ammonium chloride. Maintain a steady reflux for 4-6 hours. The reaction can be monitored by TLC until the starting aminonitrile is consumed.

-

Work-up: After cooling to room temperature, a precipitate of the amino acid hydrochloride may form. Carefully dilute the reaction mixture with an equal volume of water (~50 mL).

-

Purification:

-

Transfer the solution to a beaker and cool in an ice bath.

-

Slowly neutralize the solution by adding aqueous ammonia (or NaOH solution) until the pH is approximately 6-7 (the isoelectric point).

-

The free amino acid will precipitate as a white solid. Stir in the ice bath for 30 minutes to maximize precipitation.

-

-

Isolation and Drying: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) and then with acetone (2 x 20 mL). Dry the final product in a vacuum oven at 60°C to yield pure 4-Fluoro-3-methyl-DL-phenylglycine.[6]

Expected Results and Characterization

-

Physical Form: White to off-white crystalline powder.

-

Expected Yield: 65-75% overall yield from the starting aldehyde.

-

Melting Point: Expected to be >250°C (with decomposition), characteristic of amino acids.

-

Characterization:

-

¹H NMR: Peaks corresponding to the aromatic protons, the α-proton, and the methyl group. The amine and carboxylic acid protons may be broad or exchange with D₂O.

-

¹³C NMR: Resonances for the aromatic carbons (including C-F coupling), the methyl carbon, the α-carbon, and the carbonyl carbon.

-

¹⁹F NMR: A singlet corresponding to the single fluorine atom on the aromatic ring.

-

FT-IR (KBr): Broad absorption for O-H and N-H stretching (~3200-2500 cm⁻¹), a strong carbonyl (C=O) stretch (~1700 cm⁻¹), and C-F stretching (~1250 cm⁻¹).

-

Mass Spectrometry (ESI+): Expected [M+H]⁺ at m/z = 184.07.

-

Safety and Waste Disposal

-

Cyanide Handling: Sodium cyanide is a potent poison. Avoid contact with skin, eyes, and inhalation of dust. Never acidify cyanide-containing solutions outside of a controlled reaction setup within a fume hood, as this liberates lethal hydrogen cyanide gas.

-

Waste Treatment: All aqueous filtrates and reaction residues containing cyanide must be quenched and neutralized before disposal. Treat the waste stream with an excess of sodium hypochlorite (bleach) under basic conditions (pH > 10, adjusted with NaOH) to oxidize cyanide to the much less toxic cyanate. Stir for several hours before neutralizing and disposing of according to institutional guidelines.

-

General Hazards: Concentrated acids and bases are corrosive. Handle with appropriate care and PPE. The organic solvents used are flammable.

Conclusion and Future Directions

This guide outlines a reliable and well-understood pathway for the via the Strecker synthesis. By providing detailed procedural steps and explaining the underlying chemical principles, this document serves as a practical resource for researchers in medicinal chemistry and drug development.

While this protocol yields the racemic DL-mixture, future work could focus on developing an asymmetric synthesis to access the individual enantiomers.[7] Methods such as employing a chiral auxiliary, enzymatic resolution, or asymmetric catalysis could be explored to isolate the desired stereoisomer, which is often crucial for specific biological applications.[8]

References

-

Al-Hadedi, A. A. M., & El-Azzouny, A. A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. RSC Advances, 10(32), 19125-19159. Available from: [Link]

-

Ingersoll, A. W., & Adams, R. (1925). dl-Phenylglycine. Organic Syntheses, 5, 93. Available from: [Link]

-

Davis, C. R., et al. (2011). Asymmetric Strecker Synthesis of α-Arylglycines. The Journal of Organic Chemistry, 76(9), 3498–3512. Available from: [Link]

-

Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Available from: [Link]

-

Organic Chemistry Portal. Strecker Synthesis. Available from: [Link]

-

Ma, L., & Ma, C. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105(21-22), 8089–8113. Available from: [Link]

-

Terada, M. (2011). Design and Synthesis of Chiral Organic Molecules for Asymmetric Synthesis. Institute for Molecular Science. Available from: [Link]

-

Southgate, E. H., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(8), 1133-1153. Available from: [Link]

Sources

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Strecker Synthesis [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. groups.ims.ac.jp [groups.ims.ac.jp]

An In-depth Technical Guide to the Solubility of 4-Fluoro-3-methyl-DL-phenylglycine

This guide provides a comprehensive technical overview of the solubility of 4-Fluoro-3-methyl-DL-phenylglycine, a fluorinated non-proteinogenic amino acid of increasing interest in pharmaceutical and materials science research. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of determining and understanding the solubility profile of this unique compound.

Introduction: The Significance of 4-Fluoro-3-methyl-DL-phenylglycine

4-Fluoro-3-methyl-DL-phenylglycine belongs to a class of synthetic amino acids that are being explored as building blocks for novel peptides, peptidomimetics, and other biologically active molecules. The incorporation of fluorine and a methyl group onto the phenyl ring can significantly alter the physicochemical properties of the parent phenylglycine molecule, including its lipophilicity, metabolic stability, and conformational preferences.[1][2] These modifications can, in turn, influence the biological activity and pharmacokinetic profile of molecules incorporating this amino acid. A thorough understanding of its solubility is a critical first step in its application, as solubility directly impacts formulation, bioavailability, and performance in various assays.[3]

Physicochemical Properties of 4-Fluoro-3-methyl-DL-phenylglycine

While specific experimental data for 4-Fluoro-3-methyl-DL-phenylglycine is not extensively published, we can infer its likely properties based on its structure and data from related compounds.

| Property | Expected Characteristics | Rationale |

| Molecular Formula | C9H10FNO2 | Based on chemical structure. |

| Molecular Weight | 183.18 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline powder | Typical for small molecule amino acids.[4][5] |

| Melting Point | Likely >250°C (with decomposition) | Phenylglycine and its derivatives often have high melting points.[4][6] |

| pKa | Estimated pKa1 ~2-3 (carboxyl), pKa2 ~9-10 (amino) | Typical range for amino acids. The electron-withdrawing fluorine may slightly lower these values. |

| logP | Moderately lipophilic | The phenyl ring, methyl group, and fluorine atom increase lipophilicity compared to simpler amino acids. |

Theoretical Framework for Solubility

The solubility of 4-Fluoro-3-methyl-DL-phenylglycine, like other amino acids, is governed by a complex interplay of factors including its crystal lattice energy, the polarity of the solvent, and the ionization state of the molecule.[7][8]

Aqueous Solubility and the Influence of pH

As an amphoteric molecule with both an acidic carboxylic acid group and a basic amino group, the aqueous solubility of 4-Fluoro-3-methyl-DL-phenylglycine is highly dependent on pH.[9]

-

At the Isoelectric Point (pI): The molecule exists predominantly as a zwitterion with no net charge. At this pH, intermolecular electrostatic repulsions are minimized, leading to the lowest aqueous solubility.

-

At Low pH (pH < pI): The amino group is protonated (-NH3+), and the molecule carries a net positive charge. This increased polarity and the ability to form stronger hydrogen bonds with water lead to higher solubility.

-

At High pH (pH > pI): The carboxylic acid group is deprotonated (-COO-), and the molecule carries a net negative charge. Similar to low pH conditions, this increases polarity and enhances aqueous solubility.

The following diagram illustrates the relationship between pH and the ionization state of 4-Fluoro-3-methyl-DL-phenylglycine, which in turn dictates its aqueous solubility profile.

Caption: Impact of pH on the ionization and solubility of 4-Fluoro-3-methyl-DL-phenylglycine.

Solubility in Organic Solvents

The solubility in organic solvents will be dictated by the principle of "like dissolves like."

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amino and carboxyl groups, leading to moderate solubility. However, the non-polar phenyl ring may limit extensive solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can solvate the zwitterionic form to some extent, and solubility is expected to be moderate. DMSO is often a good solvent for compounds of this type.[10]

-

Non-polar Solvents (e.g., Hexane, Toluene): Due to the polar amino and carboxyl groups, solubility in non-polar solvents is expected to be very low.

Experimental Determination of Solubility

Two primary types of solubility assays are employed in drug discovery and development: thermodynamic and kinetic solubility.[11][12]

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure.[3] It is a critical parameter for understanding the intrinsic properties of a drug candidate. The shake-flask method is the gold standard for this determination.[10]

Experimental Protocol: Shake-Flask Method

-

Preparation: Add an excess of solid 4-Fluoro-3-methyl-DL-phenylglycine to a series of vials containing the desired solvents (e.g., phosphate-buffered saline at various pH values, organic solvents).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[13]

-

Separation: Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute the saturated supernatant and quantify the concentration of dissolved 4-Fluoro-3-methyl-DL-phenylglycine. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common and reliable method.[3][14] A calibration curve with known concentrations of the compound must be prepared for accurate quantification.

The following diagram outlines the workflow for determining thermodynamic solubility.

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO).[10][12] This method is high-throughput and often used in early drug discovery to identify compounds with potential solubility liabilities.[13]

Experimental Protocol: DMSO Co-precipitation Method

-

Stock Solution: Prepare a high-concentration stock solution of 4-Fluoro-3-methyl-DL-phenylglycine in 100% DMSO (e.g., 10 mM).

-

Precipitation: Add a small volume of the DMSO stock solution to a larger volume of aqueous buffer (e.g., PBS pH 7.4) and mix rapidly. The final DMSO concentration should be low (typically 1-2%).

-

Incubation: Allow the solution to stand for a short period (e.g., 1-2 hours) at a constant temperature.[13]

-

Measurement: Measure the concentration of the compound that remains in solution. This can be done by nephelometry (measuring turbidity) or by separating any precipitate and quantifying the soluble fraction by HPLC-UV or LC-MS/MS.[11]

Factors Influencing Solubility and Strategies for Enhancement

Several factors beyond pH and solvent choice can influence the solubility of 4-Fluoro-3-methyl-DL-phenylglycine.[15]

-

Temperature: For most solids, solubility increases with temperature. This relationship should be determined experimentally if temperature sensitivity is a concern for the intended application.

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, therefore, different solubility. The most stable polymorph will have the lowest solubility.

-

Ionic Strength: The presence of salts in aqueous solutions can either increase ("salting-in") or decrease ("salting-out") the solubility of the amino acid.

Strategies for Solubility Enhancement:

-

pH Adjustment: As discussed, moving the pH away from the isoelectric point is the most effective way to increase aqueous solubility.

-

Co-solvents: The addition of a water-miscible organic solvent (e.g., ethanol, propylene glycol) can increase the solubility of moderately lipophilic compounds.

-

Surfactants: The use of surfactants to form micelles can encapsulate the compound and increase its apparent solubility.

-

Salt Formation: If the compound is intended for a specific pH range, forming a salt (e.g., hydrochloride or sodium salt) can pre-dispose it to higher solubility in that range.

Conclusion

A comprehensive understanding of the solubility of 4-Fluoro-3-methyl-DL-phenylglycine is fundamental to its successful application in research and development. This guide has provided a theoretical framework for its expected solubility behavior and detailed, field-proven protocols for its experimental determination. By systematically evaluating its thermodynamic and kinetic solubility, and considering the influence of factors such as pH and solvent composition, researchers can effectively formulate this promising synthetic amino acid for a wide range of applications.

References

-

Evotec. Thermodynamic Solubility Assay. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

Singhvi, G., et al. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]

-

Yoshizawa, T., et al. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences. [Link]

-

Czyrski, A. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. ResearchGate. [Link]

-

Carl ROTH. Safety Data Sheet: N-Phenylglycine. [Link]

-

Nozaki, Y. & Tanford, C. The solubility of amino acids and related compounds in aqueous solutions. ResearchGate. [Link]

-

Ibragimova, M.I. SOLUTION OF PROTEINS AND FACTORS AFFECTING IT. [Link]

-

Scott, K.A., et al. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase. SciSpace. [Link]

-

Zhang, X., et al. Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing. [Link]

-

Scott, K.A., et al. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. PubMed Central. [Link]

-

Needham, T.E., Jr. The Solubility of Amino Acids in Various Solvent Systems. [Link]

-

Trevino, S.R., et al. Amino acid contribution to protein solubility: Asp, Glu, and Ser contribute more favorably than the other hydrophilic amino acids in RNase Sa. National Institutes of Health. [Link]

-

Fengchen Group. L-Phenylglycine BP EP USP CAS 2935-35-5. [Link]

-

BuyersGuideChem. 3-Fluoro-DL-phenylglycine. [Link]

-

National Institutes of Health. 4-fluoro-L-phenylalanine. [Link]

Sources

- 1. 7292-73-1 Cas No. | 4-Fluoro-DL-phenylglycine | Apollo [store.apolloscientific.co.uk]

- 2. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. evotec.com [evotec.com]

- 4. 4-Fluoro-DL- -phenylglycine, 98+%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 4-Fluoro-DL-phenylalanine | 51-65-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. 3-Fluoro-DL-phenylglycine | 7292-74-2 - BuyersGuideChem [buyersguidechem.com]

- 7. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. a78cf8ac-3ef5-4670-8fcd-a900ec94fdfb.filesusr.com [a78cf8ac-3ef5-4670-8fcd-a900ec94fdfb.filesusr.com]

- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 10. asianpubs.org [asianpubs.org]

- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. enamine.net [enamine.net]

- 14. researchgate.net [researchgate.net]

- 15. Amino acid contribution to protein solubility: Asp, Glu, and Ser contribute more favorably than the other hydrophilic amino acids in RNase Sa - PMC [pmc.ncbi.nlm.nih.gov]

A-Technical Guide to the Commercial Acquisition of 4-Fluoro-3-methyl-DL-phenylglycine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 4-Fluoro-3-methyl-DL-phenylglycine in Medicinal Chemistry

Non-natural amino acids are foundational building blocks in modern drug discovery, enabling chemists to design peptides and small molecules with enhanced potency, selectivity, and pharmacokinetic properties. The strategic incorporation of fluorine into these scaffolds is a widely recognized strategy for modulating metabolic stability and binding affinity.[1][2] 4-Fluoro-3-methyl-DL-phenylglycine is a synthetic amino acid of particular interest, combining the benefits of a fluorine substituent with a methyl group on the phenyl ring. This unique substitution pattern can introduce favorable steric and electronic properties, influencing molecular conformation and interaction with biological targets.

This guide provides a comprehensive overview of the commercial landscape for 4-Fluoro-3-methyl-DL-phenylglycine, offering a practical framework for its acquisition. As this is a highly specialized compound, this guide focuses on the critical aspects of sourcing through custom synthesis, supplier validation, and essential quality control protocols.

Section 1: Commercial Availability and Sourcing Strategy

A survey of major chemical supplier catalogs reveals that 4-Fluoro-3-methyl-DL-phenylglycine is not a standard off-the-shelf product. Its specialized substitution pattern places it in the category of rare or novel research chemicals. Consequently, the primary and most reliable route for obtaining this compound is through custom synthesis .

Organizations specializing in the synthesis of fluorinated compounds, amino acids, and other complex organic molecules are the ideal partners for this endeavor.[3][] The acquisition process, therefore, shifts from a simple procurement order to a collaborative project with a qualified chemical synthesis supplier.

Section 2: Vetting and Selecting a Custom Synthesis Partner

Choosing the right custom synthesis provider is critical to ensuring the quality and timely delivery of the target compound. A rigorous vetting process should be employed, focusing on the supplier's technical capabilities, quality systems, and communication.[5]

Key Vetting Criteria for Suppliers:

-

Expertise in Fluorination and Amino Acid Chemistry: The supplier should have demonstrable experience in handling fluorinating agents and executing multi-step syntheses of complex amino acids.[1]

-

Robust Quality Control (QC) Department: The supplier must have in-house analytical capabilities to validate the structure and purity of the final compound. Essential documentation includes a Certificate of Analysis (CoA) with spectral data.[5]

-

Scalability: For drug development professionals, the ability to scale the synthesis from milligrams to kilograms is a crucial consideration for future needs.

-

Intellectual Property (IP) Protection: Ensure a Non-Disclosure Agreement (NDA) is in place to protect sensitive project information.[6]

-

Transparent Communication: A dedicated project manager and regular progress updates are hallmarks of a reliable partner.[6]

Section 3: The Custom Synthesis Workflow: From Quotation to Delivery

Once a supplier is selected, a well-defined project plan is essential. The cost and timeline for custom synthesis are influenced by several factors.

| Factor | Description | Impact on Cost & Timeline |

| Synthesis Complexity | The number of steps, difficulty of reactions (e.g., selective fluorination), and purification challenges. | High complexity increases both cost and time. |

| Starting Material Availability | The cost and lead time for acquiring the necessary precursors, such as 4-fluoro-3-methylbenzaldehyde. | Readily available precursors reduce cost and time. |

| Required Quantity | The target amount of the final compound (mg, g, kg). | Cost per gram typically decreases with larger scales. |

| Purity Specification | The required purity level (e.g., >95%, >98%, >99% by HPLC). | Higher purity demands more rigorous purification, increasing cost. |

| Analytical Requirements | The extent of analytical data required (e.g., NMR, HPLC, MS, elemental analysis). | Comprehensive data packages add to the overall cost. |

Typical Project Stages:

-

Feasibility Assessment: The supplier conducts a literature search and initial route scouting.[6]

-

Proposal: A detailed quotation is provided, outlining the proposed synthetic route, timeline, cost, and deliverables.

-

Synthesis & Purification: The synthesis is carried out by experienced chemists.

-

Quality Control: The final compound is rigorously tested to meet the agreed-upon specifications.

-

Documentation & Shipment: A comprehensive analytical data package, including a Certificate of Analysis and relevant spectra, is prepared and shipped with the compound.[5]

Section 4: Plausible Synthetic Pathway

While the exact proprietary method used by a supplier may vary, a chemically sound approach for synthesizing 4-Fluoro-3-methyl-DL-phenylglycine is the Strecker synthesis . This classic and robust method for creating alpha-amino acids involves a one-pot, multi-component reaction.[7][8]

The key starting material for this synthesis is 4-fluoro-3-methylbenzaldehyde . The overall transformation proceeds in two main stages:

-

Aminonitrile Formation: The aldehyde reacts with ammonia (often from ammonium chloride) and a cyanide source (like potassium cyanide) to form an α-aminonitrile intermediate.[9]

-

Hydrolysis: The aminonitrile is then hydrolyzed under acidic or basic conditions to yield the final DL-amino acid.[8]

An alternative, related method is the Bucherer-Bergs reaction , which uses ammonium carbonate and potassium cyanide to produce a hydantoin intermediate, which is then hydrolyzed to the amino acid.[10][11] This method is also highly effective for a wide range of aldehydes and ketones.

Section 5: Self-Validating System: Quality Control and Analytical Protocols

Upon receipt of the custom-synthesized compound, it is imperative for the researcher to perform independent or have requested a comprehensive set of analytical tests to confirm its identity, purity, and integrity. The supplier's Certificate of Analysis serves as the primary quality document, which should be verified.

Essential Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential to confirm the chemical structure, including the specific positions of the fluoro and methyl groups on the aromatic ring.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.

-

High-Performance Liquid Chromatography (HPLC): The standard method for determining the purity of the compound.[12] The area of the main peak relative to the total area of all peaks indicates the purity level.[12]

Experimental Protocol: HPLC Purity Analysis

This protocol provides a general framework for the reversed-phase HPLC analysis of a novel phenylglycine derivative.

Objective: To determine the purity of synthesized 4-Fluoro-3-methyl-DL-phenylglycine.

Materials:

-

Synthesized 4-Fluoro-3-methyl-DL-phenylglycine sample

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade water

-

Trifluoroacetic acid (TFA)

-

Volumetric flasks and pipettes

-

0.22 µm syringe filters

-

HPLC system with UV detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Methodology:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in Water. Add 1 mL of TFA to 1 L of HPLC-grade water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile. Add 1 mL of TFA to 1 L of HPLC-grade acetonitrile.

-

Degas both mobile phases using sonication or vacuum filtration.

-

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the synthesized compound.

-

Dissolve the sample in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.

-

Perform serial dilutions if necessary to achieve a concentration suitable for the detector's linear range (e.g., 0.1 mg/mL).

-

Filter the final sample solution through a 0.22 µm syringe filter into an HPLC vial.[13]

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: 220 nm[12]

-

Column Temperature: 30 °C

-

Gradient Program:

-

0-2 min: 5% B

-

2-17 min: 5% to 95% B (linear gradient)

-

17-20 min: 95% B

-

20-21 min: 95% to 5% B

-

21-25 min: 5% B (re-equilibration)

-

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity by dividing the area of the main product peak by the total area of all peaks and multiplying by 100.

-

Section 6: Safety, Handling, and Storage

Fluorinated organic compounds require careful handling.[14] Although specific toxicity data for 4-Fluoro-3-methyl-DL-phenylglycine is not available, general safety precautions for novel aromatic fluorine compounds should be strictly followed.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[14]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

-

Safety Data Sheet (SDS): The custom synthesis supplier must provide a comprehensive SDS detailing known and potential hazards.[5]

Conclusion

4-Fluoro-3-methyl-DL-phenylglycine represents a valuable, yet highly specialized, building block for drug discovery and development. Its acquisition is primarily feasible through custom synthesis. By employing a diligent supplier vetting process, establishing clear project requirements, and insisting on comprehensive analytical validation, researchers can confidently source this and other novel chemical entities. This structured approach ensures the integrity of the starting materials, which is the bedrock of reproducible and successful scientific research.

References

-

Hu, J. et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry. Available from: [Link]

- Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews.

-

CAS. Supplier Data Submission. CAS. Available from: [Link]

- Crabb, J.W. et al. (2001). Amino Acid Analysis. Current Protocols in Protein Science.

-

ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Publications. Available from: [Link]

-

ResearchGate. Strecker synthesis of glycine A simplified view of the reaction steps. ResearchGate. Available from: [Link]

-

MolecuNav. Custom Synthesis. MolecuNav. Available from: [Link]

-

Massachusetts Department of Agricultural Resources. Fluorinated Compounds. Mass.gov. Available from: [Link]

- Sharma, A. et al. (2014). Analysis of amino acids by high performance liquid chromatography. International Journal of Pharmaceutical Sciences and Research.

-

ChemBuyersGuide.com. Chemical Suppliers. ChemBuyersGuide.com. Available from: [Link]

- Cantillo, D. et al. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Organic Process Research & Development.

-

Agilent. HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. Agilent. Available from: [Link]

-

ResearchGate. Metabolism and Toxicity of Fluorine Compounds. ResearchGate. Available from: [Link]

-

Michalska, A. et al. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. Journal of Analytical Science and Technology. Available from: [Link]

-

Westphal, A. et al. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers in Catalysis. Available from: [Link]

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.

-

Encyclopedia MDPI. Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia MDPI. Available from: [Link]

- Gillis, E.P. et al. (2015). Synthesis of complex unnatural fluorine-containing amino acids. Journal of Fluorine Chemistry.

-

Taros Chemicals. Custom Synthesis Service for your key compounds. Taros Chemicals. Available from: [Link]

-

Holzer, M. et al. (2019). Approaches to Obtaining Fluorinated α-Amino Acids. Chemical Reviews. Available from: [Link]

- Haskali, M.B. et al. (2018). High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction. ACS Omega.

-

Master Organic Chemistry. The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available from: [Link]

-

Filo. How can glycine be prepared by Strecker synthesis?. Filo. Available from: [Link]

- Lakshman, M. & Barrett, R. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry.

Sources

- 1. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. molecunav.com [molecunav.com]

- 5. apolloscientific.co.uk [apolloscientific.co.uk]

- 6. Custom Synthesis Service for your key compounds [tarosdiscovery.com]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. How can glycine be prepared by Strecker synthesis? | Filo [askfilo.com]

- 10. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. bachem.com [bachem.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Spectroscopic Characterization of 4-Fluoro-3-methyl-DL-phenylglycine

Introduction

4-Fluoro-3-methyl-DL-phenylglycine is a non-proteinogenic amino acid, a class of molecules with significant interest in pharmaceutical research and drug development. The incorporation of fluorine and a methyl group into the phenyl ring of phenylglycine can profoundly influence its biological activity, metabolic stability, and conformational properties. A thorough spectroscopic characterization is paramount for confirming the chemical identity, purity, and structure of this compound, which are critical steps in any research or development pipeline.

Molecular Structure and Its Spectroscopic Implications

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The structure of 4-Fluoro-3-methyl-DL-phenylglycine presents several key features that will manifest in its spectra: a chiral alpha-carbon, an aromatic ring with three different substituents, and the characteristic amino and carboxylic acid functional groups.

C_alpha [label="Cα", pos="0,0!"]; H_alpha [label="H", pos="-0.7,-0.4!"]; NH2 [label="H₂N", pos="-0.7,0.7!"]; COOH [label="COOH", pos="0.7,0.7!"]; Aryl [label="", shape=circle, style=filled, fillcolor="#F1F3F4", pos="1,-1.2!", width=2.5]; C1 [label="C1", pos="0.3,-0.8!"]; C2 [label="C2", pos="-0.5,-1.8!"]; C3 [label="C3", pos="0,-2.8!"]; C4 [label="C4", pos="1,-2.8!"]; C5 [label="C5", pos="1.5,-1.8!"]; C6 [label="C6", pos="1,-0.8!"]; CH3 [label="CH₃", pos="-0.8,-3.5!"]; F [label="F", pos="1.5,-3.5!"];

H1 [label="H", pos="-1,-1.8!"]; H2 [label="H", pos="2.1,-1.8!"]; H3 [label="H", pos="1.5,-0.3!"];

C_alpha -- H_alpha; C_alpha -- NH2; C_alpha -- COOH; C_alpha -- C1;

C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C3 -- CH3; C4 -- F;

C2 -- H1; C5 -- H2; C6 -- H3;

}

Caption: Structure of 4-Fluoro-3-methyl-DL-phenylglycine with atom numbering.Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 4-Fluoro-3-methyl-DL-phenylglycine, ¹H, ¹³C, and ¹⁹F NMR will provide a wealth of information.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of different types of protons and their connectivity. The predicted chemical shifts are influenced by the electron-withdrawing fluorine atom and the electron-donating methyl group on the aromatic ring.

Predicted ¹H NMR Data (in D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.4-7.6 | m | 2H | Ar-H | The aromatic protons will appear in the downfield region. The fluorine and methyl groups will influence their precise shifts and lead to complex splitting patterns. |

| ~7.1-7.3 | m | 1H | Ar-H | One of the aromatic protons may be shifted further upfield due to the combined electronic effects. |

| ~5.2 | s | 1H | α-H | The proton on the alpha-carbon is adjacent to the electron-withdrawing amino and carboxyl groups, shifting it downfield. In D₂O, the coupling to the NH₂ protons is lost due to exchange. |

| ~2.3 | s | 3H | -CH₃ | The methyl protons on the aromatic ring will appear as a singlet. |

Experimental Protocol: ¹H NMR Spectroscopy

A [label="Sample Preparation:\n~5-10 mg of compound\nin ~0.7 mL D₂O"]; B [label="Instrument Setup:\n500 MHz Spectrometer"]; C [label="Data Acquisition:\n- Set spectral width (~12 ppm)\n- Number of scans (e.g., 16)\n- Relaxation delay (e.g., 1s)"]; D [label="Data Processing:\n- Fourier Transform\n- Phasing and Baseline Correction\n- Integration and Peak Picking"]; E [label="Spectral Analysis"];

A -> B -> C -> D -> E; }

Caption: Workflow for acquiring a ¹H NMR spectrum.¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The presence of fluorine will cause splitting of the signals for the carbons it is coupled to (C-F coupling).

Predicted ¹³C NMR Data (in D₂O)

| Chemical Shift (δ, ppm) | J(C,F) (Hz) | Assignment | Rationale |

| ~175 | - | -COOH | The carboxylic acid carbon is highly deshielded. |

| ~160 | d, ¹J(C,F) ≈ 245 | C4 | The carbon directly attached to fluorine will show a large one-bond coupling constant and a significant downfield shift. |

| ~135-140 | d, ²J(C,F) ≈ 20-25 | C3, C5 | Carbons two bonds away from the fluorine will exhibit smaller coupling. |

| ~125-130 | d, ³J(C,F) ≈ 5-10 | C1, C2, C6 | Carbons further away will show even smaller couplings. |

| ~60 | - | α-C | The alpha-carbon is shifted downfield by the attached nitrogen and carboxyl group. |

| ~15 | - | -CH₃ | The methyl carbon will appear in the upfield region. |

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for fluorinated compounds.[1] It provides a distinct signal for the fluorine atom, and its chemical shift is very sensitive to the electronic environment.[1]

Predicted ¹⁹F NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| ~ -110 to -120 | m | The chemical shift of fluorine on an aromatic ring is typically in this range. The signal will be a multiplet due to coupling with the neighboring aromatic protons. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum arises from the vibrations of the chemical bonds.[2]

Predicted Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2500 | Broad | O-H stretch (carboxylic acid), N-H stretch (amine) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1500 | Medium | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-F stretch |

| ~1100 | Medium | C-N stretch |

Experimental Protocol: FT-IR Spectroscopy (ATR)

A [label="Sample Preparation:\nPlace a small amount of solid\nsample on the ATR crystal"]; B [label="Instrument Setup:\nFT-IR Spectrometer with ATR accessory"]; C [label="Data Acquisition:\n- Collect background spectrum\n- Collect sample spectrum\n- (e.g., 16 scans, 4 cm⁻¹ resolution)"]; D [label="Data Processing:\n- Background subtraction\n- Baseline correction"]; E [label="Spectral Interpretation"];

A -> B -> C -> D -> E; }

Caption: Workflow for acquiring an FT-IR spectrum using an ATR accessory.Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.[3] For a compound like 4-Fluoro-3-methyl-DL-phenylglycine, electrospray ionization (ESI) is a suitable soft ionization technique.[4]

Predicted Mass Spectrum Data (ESI+)

| m/z | Assignment | Rationale |

| 184.07 | [M+H]⁺ | The protonated molecular ion. |

| 138.07 | [M+H - HCOOH]⁺ | Loss of formic acid (46 Da) is a common fragmentation pathway for amino acids. |

| 122.08 | [M+H - HCOOH - CH₃]⁺ | Subsequent loss of a methyl radical. |

Experimental Protocol: Mass Spectrometry (ESI-MS)

A [label="Sample Preparation:\nDissolve sample in a suitable\nsolvent (e.g., methanol/water)"]; B [label="Infusion into Mass Spectrometer:\nvia syringe pump"]; C [label="Data Acquisition (ESI+):\n- Set mass range (e.g., 50-500 m/z)\n- Optimize source parameters\n(capillary voltage, cone voltage)"]; D [label="Data Analysis:\nIdentify molecular ion peak and\nkey fragment ions"];

A -> B -> C -> D; }

Caption: Workflow for acquiring an ESI mass spectrum.Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-Fluoro-3-methyl-DL-phenylglycine. By understanding the principles behind NMR, IR, and MS, and by following the outlined experimental protocols, researchers can confidently characterize this and similar novel compounds. The interplay of the fluoro and methyl substituents on the phenylglycine core creates a unique spectroscopic fingerprint that, once experimentally determined, will serve as a crucial reference for future studies in medicinal chemistry and drug development.

References

-

PubChem. Fmoc-4-fluoro-l-phenylglycine. [Link]

-

De Meutter, J., et al. (2021). Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. PMC. [Link]

-

Ulrich, A. S., et al. (1998). Solid state 19F NMR parameters of fluorine-labeled amino acids. Part I: aromatic substituents. PubMed. [Link]

- Kinter, M., & Sherman, N. E. (2000). Protein sequencing and identification using tandem mass spectrometry. John Wiley & Sons.

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

Patil, S. A., et al. (2012). Synthesis, Characterization and Crystal Structure of (2Z)-3-[(4-Methylphenyl)amino]-1-phenylbut-2-en-1-one. ResearchGate. [Link]

-

Theillet, F. X., et al. (2020). A beginner's guide to mass spectrometry–based proteomics. Portland Press. [Link]

-

Snoek, L. C., et al. (2004). Gas-phase FT-IR-spectra of natural amino acids. ResearchGate. [Link]

-

Organic Syntheses. p-AMINOPHENYLACETIC ACID. [Link]

-

Gellman, S. H., et al. (2014). Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions. ACS Chemical Biology. [Link]

-

University of Wisconsin-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]

-

University of Washington. Infrared Spectroscopy of Amino Acid Side Chains. [Link]

- Google Patents. Synthetic method of aminoacetic acid.

- Gerig, J. T. (2004). Fluorine NMR. eMagRes, 1-10.

-

Semantic Scholar. AIST:RIO-DB Spectral Database for Organic Compounds,SDBS. [Link]

-

Hou, Y., et al. (2018). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. Current protocols in protein science, 94(1), e71. [Link]

-

PubChem. (3-Amino-4-hydroxyphenyl)acetic acid. [Link]

- Dong, A., & Caughey, W. S. (2010). Fourier Transform Infrared Spectroscopy of Peptides. In: Peptide Analysis Protocols. Methods in Molecular Biology, vol 601. Humana Press.

- Oldfield, E., et al. (1996). 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. Journal of the American Chemical Society, 118(33), 7853-7854.

-

PubChem. Methyl phenylglycine. [Link]

-

Bioregistry. Spectral Database for Organic Compounds. [Link]

- Barth, A. (2020). Infrared Difference Spectroscopy of Proteins: From Bands to Bonds. Chemical Reviews, 120(9), 3375-3456.

-

Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]

-

PubChem. 4-Fluoro-N-methyl-L-phenylalanyl-N-methyl-L-valyl-3-(1,1-dimethylethyl)-N-ethyl-L-tyrosinamide. [Link]

-

Hayashi, S., & Saito, T. (2012). Development and release of a spectral database for organic compounds. ResearchGate. [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds,SDBS. [Link]

Sources

- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]

- 3. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]

NMR spectrum of 4-Fluoro-3-methyl-DL-phenylglycine

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectrum of 4-Fluoro-3-methyl-DL-phenylglycine

Executive Summary

This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) spectra of 4-Fluoro-3-methyl-DL-phenylglycine, a synthetic amino acid of interest in pharmaceutical research and drug development.[1] As a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights to serve as a definitive reference for researchers, scientists, and professionals in drug development. The guide covers the foundational principles of ¹H, ¹³C, and ¹⁹F NMR spectroscopy, a detailed experimental protocol for data acquisition, and an in-depth interpretation of the predicted spectra. All analyses are grounded in authoritative spectroscopic principles, with key structural features and interactions illustrated through custom diagrams to facilitate a deeper understanding of this molecule's unique spectral signature.

Introduction: The Significance of 4-Fluoro-3-methyl-DL-phenylglycine

Non-natural amino acids are cornerstone components in modern medicinal chemistry, enabling the design of novel peptides and proteins with enhanced stability, modified biological activity, and unique conformational properties. 4-Fluoro-3-methyl-DL-phenylglycine belongs to this critical class of molecules. The incorporation of a fluorine atom provides a powerful analytical probe for structural and functional studies.

NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of such molecules. The fluorine-19 (¹⁹F) nucleus, in particular, offers several advantages for NMR analysis: it is a spin-½ nucleus with 100% natural abundance and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of protons.[2][3] Furthermore, the ¹⁹F chemical shift is highly sensitive to the local electronic environment, spanning a vast range of over 400 ppm, which minimizes signal overlap and provides exquisite sensitivity to subtle conformational or binding-induced changes.[4][5] This guide details the expected ¹H, ¹³C, and ¹⁹F NMR spectra of 4-Fluoro-3-methyl-DL-phenylglycine, providing a predictive framework for its characterization.

Molecular Structure and NMR-Active Nuclei

The starting point for any spectral interpretation is a thorough understanding of the molecule's structure. 4-Fluoro-3-methyl-DL-phenylglycine possesses a chiral center at the alpha-carbon (Cα) and a 1,2,4-trisubstituted aromatic ring. The key to predicting the NMR spectrum lies in identifying the chemically non-equivalent nuclei.

Figure 1: Molecular structure of 4-Fluoro-3-methyl-DL-phenylglycine with atom numbering for NMR assignment.

Identified Nuclei for NMR Analysis:

-

Protons (¹H): Three distinct aromatic protons (H2, H5, H6), one alpha-proton (Hα), three methyl protons (CH₃), and exchangeable amine (NH₂) and carboxyl (COOH) protons.

-

Carbons (¹³C): Nine distinct carbon environments: six aromatic carbons (C1-C6), the alpha-carbon (Cα), the carboxyl carbon (C=O), and the methyl carbon (CH₃).

-

Fluorine (¹⁹F): A single fluorine environment attached to C4.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The quality of NMR data is fundamentally dependent on a robust experimental methodology. This section outlines a self-validating protocol for acquiring ¹H, ¹³C, and ¹⁹F NMR spectra.

Figure 2: Standardized workflow for NMR analysis from sample preparation to final data processing.

Step-by-Step Methodology:

-

Sample Preparation:

-

Analyte: Accurately weigh 10-20 mg of 4-Fluoro-3-methyl-DL-phenylglycine.

-

Solvent Selection: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it solubilizes the amino acid and keeps the NH₂ and COOH protons from exchanging rapidly, allowing for their observation. Alternatively, D₂O can be used, but this will result in the exchange of the labile NH₂ and COOH protons with deuterium, causing their signals to disappear.

-

Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) for organic solvents or DSS for aqueous solutions can be added, although modern spectrometers can reference internally to the residual solvent signal.

-

-

Instrumental Parameters:

-

Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve optimal signal dispersion, particularly for the complex aromatic region.

-

¹H NMR: Acquire with a standard 30° pulse angle. Ensure a sufficient relaxation delay (typically 1-2 seconds) for quantitative integration.

-

¹³C NMR: Utilize a proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum of singlets, simplifying analysis. A longer acquisition time with a higher number of scans will be necessary due to the low natural abundance of ¹³C.

-

¹⁹F NMR: Acquire a simple one-pulse experiment. Proton coupling can be removed via decoupling if desired, but the coupled spectrum is often more informative. Chemical shifts should be referenced to an external standard like CFCl₃ (0 ppm).[5]

-

Predictive Spectral Analysis and Interpretation

The unique substitution pattern on the phenyl ring creates a distinct and information-rich set of NMR spectra. The following analysis predicts the chemical shifts (δ), multiplicities, and coupling constants (J) for each nucleus.

¹H NMR Spectrum

The proton spectrum can be divided into the aromatic region (7.0-8.0 ppm), the alpha-proton region (~4.0-5.0 ppm), and the aliphatic methyl region (~2.0-2.5 ppm).

-

Aromatic Protons (H2, H5, H6):

-

H5: This proton is ortho to the strongly electron-withdrawing fluorine atom and meta to the weakly electron-donating methyl group. It is expected to be the most downfield of the aromatic protons. It will be split by its ortho neighbor H6 (³JHH ≈ 7-9 Hz) and the ortho fluorine atom (³JHF ≈ 8-10 Hz). Prediction: A doublet of doublets (dd).

-

H6: This proton is meta to the fluorine and ortho to H5. It will be split primarily by H5 (³JHH ≈ 7-9 Hz) and to a lesser extent by the meta fluorine (⁴JHF ≈ 2-4 Hz). Prediction: A doublet of doublets (dd).

-

H2: This proton is meta to both the fluorine and the glycine moiety and ortho to the methyl group. It will experience the weakest deshielding effects and should appear most upfield in the aromatic region. It may exhibit small four-bond coupling to the fluorine (⁴JHF) and five-bond coupling to H5 (⁵JHH), which might resolve as a complex multiplet or a broadened singlet/doublet. Prediction: A broadened singlet or doublet.

-

-

Aliphatic and Labile Protons:

-

Hα: The alpha-proton is adjacent to the phenyl ring, the amino group, and the carboxyl group. It has no adjacent non-equivalent protons, so it will appear as a singlet. Prediction: A singlet (s).

-

CH₃: The methyl protons are attached to the aromatic ring and are not coupled to other protons. Prediction: A singlet (s).

-

NH₂ and COOH: In a solvent like DMSO-d₆, these protons will appear as two distinct broad singlets. Their chemical shifts are highly dependent on concentration and temperature. In D₂O, these signals will not be observed.

-

¹³C NMR Spectrum

The proton-decoupled ¹³C spectrum will show nine distinct signals. The key diagnostic feature will be the splitting of carbon signals due to coupling with the fluorine atom (C-F coupling).[6]

-

Aromatic Carbons (C1-C6): Aromatic carbons typically resonate between 110-150 ppm.[7]

-

C4 (ipso- to F): This carbon will be the most significantly affected by the fluorine. It will appear as a large doublet due to the one-bond C-F coupling (¹JCF ≈ 240-250 Hz) and will be shifted downfield.

-

C3 (ipso- to CH₃) and C5: These carbons are ortho to the fluorine and will appear as doublets due to two-bond C-F coupling (²JCF ≈ 20-25 Hz).

-

C2 and C6: These carbons are meta to the fluorine and will exhibit smaller three-bond C-F coupling (³JCF ≈ 5-10 Hz), appearing as doublets or triplets (if coupled to protons in a non-decoupled experiment).

-

C1 (ipso- to Glycine): This carbon is para to the fluorine and will show a small four-bond C-F coupling (⁴JCF ≈ 1-3 Hz).

-

-

Other Carbons:

-

COOH: The carboxyl carbon is the most deshielded, typically appearing around 170-175 ppm.

-

Cα: The alpha-carbon will resonate around 55-65 ppm.

-

CH₃: The methyl carbon will be the most shielded, appearing around 15-20 ppm.

-

¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum provides a direct and sensitive probe of the fluorine's environment. With only one fluorine atom, a single resonance is expected.

-

The fluorine nucleus (¹⁹F) will couple to the neighboring aromatic protons.

-

It will be split by the ortho proton H5 (³JHF ≈ 8-10 Hz) and the meta proton H6 (⁴JHF ≈ 2-4 Hz).

-

Prediction: A doublet of doublets (dd). The chemical shift for an aromatic fluorine of this type is expected in the range of -110 to -120 ppm relative to CFCl₃.

Summary of Predicted NMR Data

The following tables consolidate the predicted NMR spectral data for 4-Fluoro-3-methyl-DL-phenylglycine.

Table 1: Predicted ¹H NMR Data

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (J, Hz) |

|---|---|---|---|

| H5 | 7.3 - 7.5 | dd | ³JHH ≈ 7-9, ³JHF ≈ 8-10 |

| H6 | 7.1 - 7.3 | dd | ³JHH ≈ 7-9, ⁴JHF ≈ 2-4 |

| H2 | 7.0 - 7.2 | s or d | ⁴JHF ≈ 1-3 |

| Hα | 4.5 - 5.0 | s | - |

| CH₃ | 2.2 - 2.4 | s | - |

| NH₂ (DMSO-d₆) | Variable (Broad) | s | - |

| COOH (DMSO-d₆) | Variable (Broad) | s | - |

Table 2: Predicted ¹³C and ¹⁹F NMR Data

| Nucleus | Assignment | Predicted δ (ppm) | Multiplicity (due to F) | Coupling Constant(s) (J, Hz) |

|---|---|---|---|---|

| ¹³C | COOH | 170 - 175 | s | - |

| C4 | 160 - 165 | d | ¹JCF ≈ 240-250 | |

| C1-C6 (other) | 115 - 140 | d | ²⁻⁴JCF ≈ 1-25 | |

| Cα | 55 - 65 | s | - | |

| CH₃ | 15 - 20 | s | - |

| ¹⁹F | F4 | -110 to -120 | dd | ³JHF ≈ 8-10, ⁴JHF ≈ 2-4 |

Figure 3: Key through-bond J-coupling interactions influencing the splitting patterns in the NMR spectra of the aromatic moiety.

Conclusion

This technical guide provides a robust, theory-grounded framework for understanding and interpreting the ¹H, ¹³C, and ¹⁹F NMR spectra of 4-Fluoro-3-methyl-DL-phenylglycine. The predicted chemical shifts, multiplicities, and coupling constants serve as a reliable reference for scientists engaged in the synthesis, characterization, and application of this and structurally related fluorinated amino acids. The unique spectral signatures, particularly the large ¹JCF coupling in the ¹³C spectrum and the distinct doublet of doublets in the ¹⁹F spectrum, provide unambiguous confirmation of the molecular structure. This guide underscores the indispensable role of multinuclear NMR spectroscopy in advancing modern drug discovery and materials science.

References

-

Gerig, J. T. (1994). Fluorine NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370. Available at: [Link]

-

Angell, Y. L., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. Protein Science, 33(3), e4909. Available at: [Link]

-